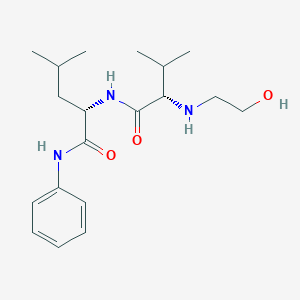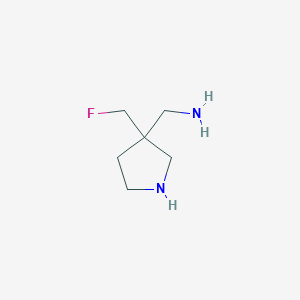
3-Aminomethyl-3-fluoromethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminomethyl-3-fluoromethylpyrrolidine (AFMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated analog of pyrrolidine that has a unique chemical structure, making it an interesting compound to study.
Applications De Recherche Scientifique
3-Aminomethyl-3-fluoromethylpyrrolidine has significant potential in various scientific research applications. One of the most promising applications of 3-Aminomethyl-3-fluoromethylpyrrolidine is in the field of medicinal chemistry. 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have potent anticonvulsant activity, making it a potential candidate for the development of new antiepileptic drugs. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have significant analgesic effects, making it a potential candidate for the development of new pain medications.
Mécanisme D'action
The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine is not fully understood. However, it is believed that 3-Aminomethyl-3-fluoromethylpyrrolidine acts as a GABA agonist, which results in the inhibition of neuronal activity. This inhibition of neuronal activity is believed to be responsible for the anticonvulsant and analgesic effects of 3-Aminomethyl-3-fluoromethylpyrrolidine.
Effets Biochimiques Et Physiologiques
3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have significant biochemical and physiological effects. In animal studies, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and analgesic effects. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has been shown to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
3-Aminomethyl-3-fluoromethylpyrrolidine has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for use in experiments. Additionally, 3-Aminomethyl-3-fluoromethylpyrrolidine has a low toxicity profile, making it a safe compound to work with. However, one of the limitations of 3-Aminomethyl-3-fluoromethylpyrrolidine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 3-Aminomethyl-3-fluoromethylpyrrolidine. One potential area of research is the development of new antiepileptic drugs based on the structure of 3-Aminomethyl-3-fluoromethylpyrrolidine. Additionally, further studies are needed to fully understand the mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine and its effects on the brain. Finally, research is needed to determine the long-term effects of 3-Aminomethyl-3-fluoromethylpyrrolidine on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 3-Aminomethyl-3-fluoromethylpyrrolidine is a promising compound with significant potential in various scientific research applications. Its unique chemical structure and low toxicity profile make it an interesting compound to study. Further research is needed to fully understand the mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine and its potential for use in clinical settings.
Propriétés
Numéro CAS |
162687-15-2 |
|---|---|
Nom du produit |
3-Aminomethyl-3-fluoromethylpyrrolidine |
Formule moléculaire |
C6H13FN2 |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2 |
Clé InChI |
VUEBHWKQKMZJMJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CF |
SMILES canonique |
C1CNCC1(CN)CF |
Synonymes |
(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


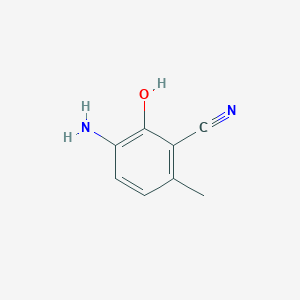
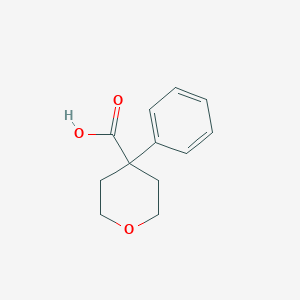
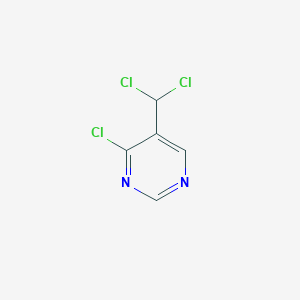
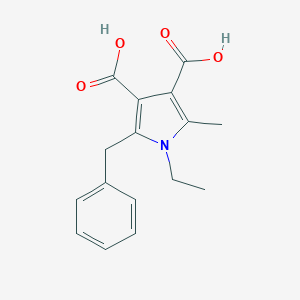
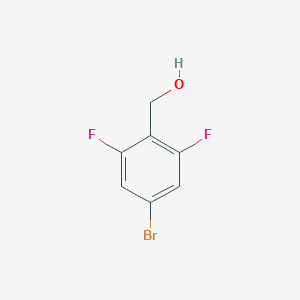
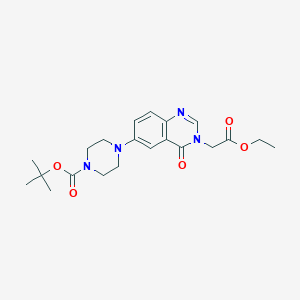
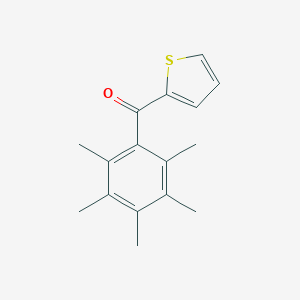
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

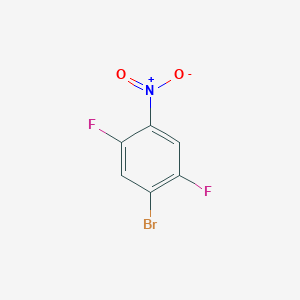
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)

